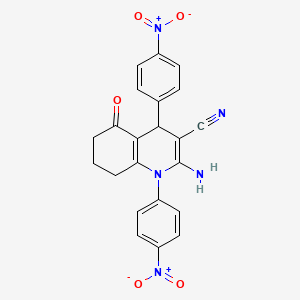![molecular formula C19H13N5O6 B15014207 N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B15014207.png)
N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring, a dinitrophenoxy group, and a carbohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide typically involves a multi-step process. The initial step often includes the preparation of the 3-(2,4-dinitrophenoxy)benzaldehyde intermediate. This intermediate is then reacted with pyridine-3-carbohydrazide under specific conditions to form the final product. The reaction conditions usually involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, and using an acid catalyst to facilitate the condensation reaction.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate advanced techniques like continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted pyridine derivatives, while reduction can produce amino-substituted compounds.
科学的研究の応用
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical structure may find applications in the development of advanced materials, such as polymers or coatings.
作用機序
The mechanism of action of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-2-carbohydrazide
- N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-4-carbohydrazide
Uniqueness
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the dinitrophenoxy group also adds to its distinct properties, making it a valuable compound for various research applications.
特性
分子式 |
C19H13N5O6 |
|---|---|
分子量 |
407.3 g/mol |
IUPAC名 |
N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13N5O6/c25-19(14-4-2-8-20-12-14)22-21-11-13-3-1-5-16(9-13)30-18-7-6-15(23(26)27)10-17(18)24(28)29/h1-12H,(H,22,25)/b21-11+ |
InChIキー |
DZHJFNWJLQXYHN-SRZZPIQSSA-N |
異性体SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)C3=CN=CC=C3 |
正規SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2,4-dimethylphenol](/img/structure/B15014126.png)
![4,4'-methanediylbis(2-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}phenol)](/img/structure/B15014131.png)
![(3E)-N-(4-fluorophenyl)-3-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15014139.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B15014144.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide](/img/structure/B15014149.png)
![4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B15014151.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(decyloxy)benzohydrazide](/img/structure/B15014159.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(4-iodophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15014163.png)
![N-(4-ethylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B15014171.png)
![5-(4-fluorophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B15014174.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15014177.png)

![(Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol](/img/structure/B15014193.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B15014197.png)
